N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide
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Overview
Description
2-(2-nitrophenyl)acetic acid [[amino(3-pyridinyl)methylidene]amino] ester is a C-nitro compound.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including those related to N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide, have been studied for their insecticidal properties. For instance, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate showed an insecticidal activity approximately four times that of the acetamiprid insecticide against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).
Reactivity in Cleavage of Acetates
The reactivity of 2-pyridineoximes and their complexes with metal ions in the cleavage of p-nitrophenyl acetate has been explored. It was found that complexation leads to increased acidity of the oximic group, affecting the reactivity in promoting the cleavage of p-nitrophenyl acetate (Mancin et al., 2000).
Spectral Characterization of Derivatives
Unsymmetrical Schiff bases derived from 2,3-diaminopyridine have been synthesized and characterized. These compounds, which include derivatives of pyridine, have been studied for their crystal and molecular structures, indicating potential applications in various scientific fields (Opozda et al., 2003).
Catalysis in Ester Hydrolysis
Zinc(II) complexes of pyridine derivatives have been studied as catalysts in the hydrolysis of esters, modeling the multifunctional catalysis by metalloproteases. These studies provide insights into the catalytic mechanisms and potential applications in biochemical processes (Suh et al., 1984).
Interaction with Vanadium Compounds
The interaction of pyridine-2-carboxamide derivatives with vanadium(III) and oxovanadium(IV/V) compounds has been studied. These interactions, involving vanadium-amide oxygen bonds, are significant in understanding the coordination chemistry and potential applications in material science (Soulti et al., 1998).
Antidepressant and Nootropic Activities
Pyridine derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities. This research suggests the potential of these compounds in developing CNS active agents for therapeutic use (Thomas et al., 2016).
Synthesis of N-fused Heterocyclic Compounds
Research on the synthesis of this compound derivatives has led to the development of new efficient domino protocols. These protocols are catalyst-free and use environmentally benign solvents, highlighting the compound's versatility in organic synthesis (Hosseini et al., 2019).
Properties
Molecular Formula |
C14H12N4O4 |
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Molecular Weight |
300.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-nitrophenyl)acetate |
InChI |
InChI=1S/C14H12N4O4/c15-14(11-5-3-7-16-9-11)17-22-13(19)8-10-4-1-2-6-12(10)18(20)21/h1-7,9H,8H2,(H2,15,17) |
InChI Key |
ZNIFCGNLDPWOHO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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